molecular formula C8H10ClNO4S B1374198 ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 868963-97-7

ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1374198
CAS No.: 868963-97-7
M. Wt: 251.69 g/mol
InChI Key: PIIKOURGUCCBAO-UHFFFAOYSA-N
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Description

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with a chlorosulfonyl group and an ethyl ester group

Scientific Research Applications

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting sulfonamide-based drugs.

    Material Science: It is used in the development of novel materials with specific chemical properties, such as polymers and resins.

    Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Safety and Hazards

While specific safety and hazard information for “ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” is not available, compounds with similar structures can cause severe skin burns and eye damage . They may also cause respiratory irritation and are harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of ethyl 1-methyl-1H-pyrrole-2-carboxylate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of a pyrrole ring with a chlorosulfonyl group and an ethyl ester group. This unique structure allows for a diverse range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

IUPAC Name

ethyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO4S/c1-3-14-8(11)7-4-6(5-10(7)2)15(9,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIKOURGUCCBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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